Cas no 944917-72-0 (CRAC inhibitor 44)

CRAC inhibitor 44 Chemical and Physical Properties
Names and Identifiers
-
- 944917-72-0
- E99015
- 2,6-difluoro-N-(4-(4-methyl-1-(thiazol-2-yl)-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide
- CRACinhibitor44
- NCGC00386652-01
- SCHEMBL987860
- CRAC inhibitor 44
-
- Inchi: InChI=1S/C22H19F2N3OS/c1-14-9-11-27(22-25-10-12-29-22)13-17(14)15-5-7-16(8-6-15)26-21(28)20-18(23)3-2-4-19(20)24/h2-8,10,12H,9,11,13H2,1H3,(H,26,28)
- InChI Key: FGGBQDLVIIWCEN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 411.12168974Da
- Monoisotopic Mass: 411.12168974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.5Ų
- XLogP3: 4.2
CRAC inhibitor 44 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 1868-2 x 25 mg |
CRAC inhibitor 44 |
944917-72-0 | 99% | 2 x 25 mg |
€560.00 | 2023-07-10 | |
Biosynth | UMB91772-5 mg |
CRAC inhibitor 44 |
944917-72-0 | 5mg |
$137.50 | 2023-01-02 | ||
Biosynth | UMB91772-25 mg |
CRAC inhibitor 44 |
944917-72-0 | 25mg |
$412.50 | 2023-01-02 | ||
Biosynth | UMB91772-100 mg |
CRAC inhibitor 44 |
944917-72-0 | 100MG |
$1,056.00 | 2023-01-02 | ||
Axon Medchem | 1868-2x5mg |
CRAC inhibitor 44 |
944917-72-0 | 99% | 2x5mg |
€160.00 | 2025-03-06 | |
Axon Medchem | 1868-2x25mg |
CRAC inhibitor 44 |
944917-72-0 | 99% | 2x25mg |
€560.00 | 2025-03-06 | |
A2B Chem LLC | AX66838-25mg |
CRACinhibitor44 |
944917-72-0 | 99% | 25mg |
$506.00 | 2024-07-18 | |
Axon Medchem | 1868-25 mg |
CRAC inhibitor 44 |
944917-72-0 | 99% | 25mg |
€360.00 | 2023-07-10 | |
Axon Medchem | 1868-2 x 5 mg |
CRAC inhibitor 44 |
944917-72-0 | 99% | 2 x 5 mg |
€160.00 | 2023-07-10 | |
A2B Chem LLC | AX66838-5mg |
CRACinhibitor44 |
944917-72-0 | 99% | 5mg |
$183.00 | 2024-07-18 |
CRAC inhibitor 44 Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on CRAC inhibitor 44
CRAC Inhibitor 44 (CAS No. 944917-72-0): A Promising Compound in the Field of Calcium Signaling
CRAC inhibitor 44 (CAS No. 944917-72-0) is a potent and selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel, which plays a crucial role in various cellular processes, including immune responses, gene expression, and cell proliferation. This compound has garnered significant attention in recent years due to its potential therapeutic applications in diseases characterized by aberrant calcium signaling.
The CRAC channel, also known as Orai1, is a plasma membrane ion channel that is activated by the depletion of intracellular Ca2+ stores. This process, known as store-operated calcium entry (SOCE), is essential for maintaining intracellular Ca2+ homeostasis and mediating various physiological responses. Dysregulation of CRAC channels has been implicated in a wide range of diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
CRAC inhibitor 44 has been shown to effectively block the CRAC channel with high selectivity and potency. Studies have demonstrated that this compound can inhibit CRAC channel activity in various cell types, including T lymphocytes, mast cells, and endothelial cells. The mechanism of action of CRAC inhibitor 44 involves binding to the Orai1 subunit of the CRAC channel, thereby preventing the influx of extracellular Ca2+.
In the context of immune responses, CRAC inhibitor 44 has shown promise in modulating T cell activation and proliferation. T cells rely heavily on CRAC channel-mediated Ca2+ entry for their activation and function. By inhibiting this process, CRAC inhibitor 44 can potentially reduce excessive immune responses and inflammation, making it a valuable tool for treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Beyond its immunomodulatory effects, CRAC inhibitor 44 has also been investigated for its potential in cancer therapy. Aberrant Ca2+ signaling is a hallmark of many cancer types, and the activation of CRAC channels has been linked to tumor growth and metastasis. Preclinical studies have shown that CRAC inhibitor 44 can inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent.
In addition to its therapeutic applications, CRAC inhibitor 44 is also a valuable research tool for studying CRAC channel function and calcium signaling pathways. Its high selectivity and potency make it an ideal compound for investigating the role of CRAC channels in various cellular processes and disease states.
The development of CRAC inhibitor 44 has been driven by advances in structural biology and drug design. Recent studies have provided detailed insights into the structure of the Orai1 subunit and the binding site for CRAC inhibitors. These findings have facilitated the rational design of more potent and selective inhibitors, further enhancing the therapeutic potential of compounds like CRAC inhibitor 44.
In conclusion, CRAC inhibitor 44 (CAS No. 944917-72-0) represents a significant advancement in the field of calcium signaling research and drug development. Its ability to selectively inhibit CRAC channels offers new opportunities for treating diseases associated with dysregulated calcium signaling. As research continues to uncover new applications and mechanisms of action, CRAC inhibitor 44 is poised to play a crucial role in both basic science and clinical settings.
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